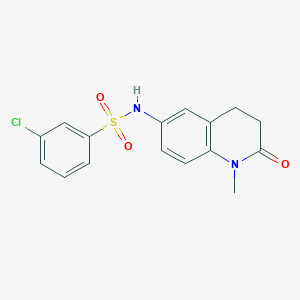

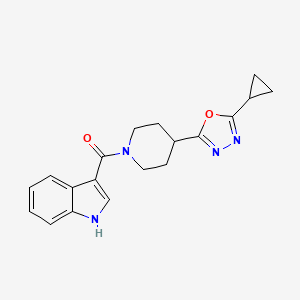

4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It’s a derivative of piperidine , which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is a method used in the synthesis of such compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The molecular structure of similar compounds involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . These bonds form infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include protodeboronation of alkyl boronic esters . This process is catalytic and utilizes a radical approach . The reaction sequence is applied to various compounds .Aplicaciones Científicas De Investigación

Synthesis and Anti-Acetylcholinesterase Activity

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that substituting the benzamide with bulky moieties significantly increases anti-acetylcholinesterase (anti-AChE) activity. These derivatives demonstrate enhanced activity with the introduction of alkyl or phenyl groups at the benzamide nitrogen atom, suggesting the importance of the piperidine nitrogen's basic quality in activity. Specifically, compound 21 emerged as a potent inhibitor, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential for development as an antidementia agent (Sugimoto et al., 1990).

Structural and Reactivity Studies

The reaction of N-benzoylphosphoramidic dichloride with piperidine resulted in phosphoric triamides with significant structural features. These compounds, characterized by NMR spectra and elemental analysis, exhibit diverse molecular structures in solid states, providing insights into their stabilization, hydrogen bonding, and packing effects (Gholivand et al., 2005).

Colorimetric Sensing of Fluoride Anions

N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through acylation reactions demonstrated exceptional colorimetric sensing capabilities for fluoride anions, changing color drastically in response to fluoride presence. This behavior, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlights the potential of these derivatives in naked-eye detection of fluoride anions in solution (Younes et al., 2020).

Bioactivity Study of Benzamides and Their Metal Complexes

Metal complexes derived from new benzamides and piperidine, synthesized through condensation reactions, were structurally characterized and evaluated for antibacterial activity. These complexes, particularly those containing copper, exhibited superior antibacterial efficacy compared to ligands and standard antibiotics, suggesting potential applications in developing antibacterial agents (Khatiwora et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is Cathepsin S , a human protein . Cathepsin S plays a crucial role in the immune response by processing antigens for presentation on antigen presenting cells .

Mode of Action

The compound interacts with its target, Cathepsin S, and inhibits its activity . This interaction and subsequent inhibition can lead to changes in the immune response, potentially affecting the progression of diseases where the immune response plays a role .

Biochemical Pathways

The compound affects the antigen presentation pathway by inhibiting Cathepsin S . This can lead to downstream effects on the immune response, potentially altering the course of immune-related diseases .

Result of Action

The inhibition of Cathepsin S by this compound can result in changes to the immune response . This could potentially lead to alterations in the progression of immune-related diseases .

Propiedades

IUPAC Name |

4-cyano-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-12-19(6-9-22-15)24-10-7-17(8-11-24)14-23-20(25)18-4-2-16(13-21)3-5-18/h2-6,9,12,17H,7-8,10-11,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCXITSSTWJMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974862.png)

![{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2974866.png)

![6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride](/img/structure/B2974873.png)

![1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol](/img/structure/B2974874.png)

![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)